molecular formula C6H6FN3S B6251827 (6-fluoropyridin-3-yl)thiourea CAS No. 860621-01-8

(6-fluoropyridin-3-yl)thiourea

Cat. No.: B6251827
CAS No.: 860621-01-8
M. Wt: 171.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-fluoropyridin-3-yl)thiourea is a fluorinated thiourea derivative that serves as a valuable building block in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its core structure combines a thiourea moiety, known for its versatile biological interactions, with a fluorinated pyridine ring, which can enhance a compound's physicochemical properties and bioavailability . This combination makes it a key intermediate for synthesizing compounds with potential pharmacological activity. Research into structurally similar fluorinated thiourea derivatives has demonstrated significant biological activities. Notably, a fluorinated pyridine thiourea derivative exhibited potent broad-spectrum antimicrobial activity against a panel of bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL . Furthermore, the same compound showed promising in vitro anticancer activity against HepG2 (hepatocellular carcinoma) cell lines, with an IC50 value of 4.8 μg/mL, suggesting that the this compound scaffold is a promising precursor for developing anticancer agents . The proposed mechanism of action for related compounds involves inhibition of key cellular targets; molecular docking studies suggest that such fluorinated thiourea derivatives can act as potent inhibitors of mitogen-activated protein kinase-2 (MK-2), an enzyme implicated in the production of inflammatory mediators . The incorporation of the thiourea group is a established strategy in drug discovery, as this pharmacophore is found in compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential in constructing more complex molecules for biological screening.

Properties

CAS No.

860621-01-8

Molecular Formula

C6H6FN3S

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Contextualization Within the Broader Field of Thiourea Chemistry

Thiourea (B124793) and its derivatives are a well-established class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S structural motif. nih.gov This core structure is isosteric to urea (B33335), with a sulfur atom replacing the oxygen, a substitution that imparts distinct chemical properties and a wide array of biological activities. mdpi.com The thiourea functional group is a versatile building block in organic synthesis, serving as a precursor for a multitude of heterocyclic compounds, including thiazoles, pyrimidines, and triazoles. researchgate.net

The significance of thiourea derivatives is particularly pronounced in medicinal chemistry, where they are recognized as "privileged structures." nih.gov This status is due to the thiourea moiety's ability to form stable hydrogen bonds with biological targets like proteins and enzymes, which is a crucial factor in ligand-receptor interactions. nih.gov Consequently, these compounds have been investigated for a vast range of therapeutic applications, demonstrating antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.net The diverse applications underscore the foundational importance of the thiourea scaffold, upon which compounds like (6-fluoropyridin-3-yl)thiourea are built.

Role of Pyridine and Fluorine Moieties in Chemical Research

The academic importance of (6-fluoropyridin-3-yl)thiourea is significantly enhanced by the inclusion of both pyridine (B92270) and fluorine in its structure. Each of these components plays a critical role in modern chemical and drug discovery research.

The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. nih.gov This feature makes pyridine and its derivatives highly valuable in medicinal chemistry. The nitrogen atom can improve the aqueous solubility of a molecule, a desirable property for pharmaceutical candidates. mdpi.com Pyridine scaffolds are ubiquitous in a wide range of biologically active compounds and approved drugs, contributing to activities such as antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.govnih.gov

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in drug design. researchgate.netnih.gov Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's properties without adding significant steric bulk. researchgate.netrsc.org Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase membrane permeability, and improve binding affinity to target proteins. researchgate.netnih.gov Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, which is critical for controlling a compound's pharmacokinetic profile. ias.ac.in

Computational and Theoretical Investigations of 6 Fluoropyridin 3 Yl Thiourea

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. duke.eduaps.org By calculating the electron density, DFT methods can predict a wide range of molecular attributes, offering a balance between accuracy and computational cost. duke.edumdpi.com For (6-fluoropyridin-3-yl)thiourea, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and elucidate its electronic characteristics. mdpi.comsemanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic nature. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the presence of the electron-withdrawing fluorine atom and the pyridine (B92270) ring influences the energy levels of the frontier orbitals. The distribution of HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. Theoretical calculations for similar thiourea (B124793) derivatives show that the HOMO is often localized on the sulfur atom of the thiourea group, while the LUMO is distributed over the aromatic ring system.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-6.54
LUMO-1.89
Energy Gap (ΔE)4.65

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar aromatic thiourea derivatives.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Red and yellow areas indicate negative potential, corresponding to regions with an abundance of electrons that are susceptible to electrophilic attack. researchgate.net Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show a region of high negative potential around the sulfur atom of the thiourea group, making it a primary site for interaction with electrophiles. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. The hydrogen atoms of the thiourea moiety would exhibit positive potential, making them potential hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. nih.govnih.gov

For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the pyridine ring and the thiourea group, MD simulations are essential for identifying the most stable conformations. nih.gov Enhanced sampling techniques, such as metadynamics or replica-exchange molecular dynamics, can be employed to overcome energy barriers and ensure a thorough exploration of the conformational space. nih.govarxiv.orgnih.gov The results of these simulations provide insights into the energetically favorable three-dimensional structures of the molecule, which is crucial for understanding its biological activity and interactions with other molecules. nih.gov

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

By performing frequency calculations using methods like DFT, the vibrational modes of this compound can be determined, corresponding to the peaks observed in its IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to assign the signals to specific atoms within the molecule. mdpi.com These computational approaches provide a detailed understanding of the molecule's vibrational and electronic properties. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. semanticscholar.orgnih.govnih.gov This method is widely used in drug discovery to understand the binding mechanism and to screen for potential drug candidates. nih.gov

Prediction of Binding Modes

In the context of this compound, molecular docking studies can be performed to investigate its potential interactions with various protein targets. The docking process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For example, docking studies of similar thiourea derivatives have shown that the thiourea moiety often acts as a hydrogen bond donor and acceptor, while the aromatic rings can engage in pi-stacking interactions with aromatic residues in the protein's active site. The fluorine atom on the pyridine ring of this compound could also participate in specific interactions, such as halogen bonding or electrostatic interactions, which can enhance binding affinity and selectivity. These predicted binding modes provide a structural basis for the molecule's potential biological activity and can guide the design of more potent analogs. mdpi.com

Energetic Analysis of Molecular Recognition

The study of the energetic landscape of molecular recognition provides crucial insights into the binding affinity and selectivity of a ligand for its biological target. For this compound, computational and theoretical investigations into its molecular recognition processes are still in the nascent stages. As of the latest available data, specific detailed energetic analyses from published research are limited. However, based on general principles of molecular interactions involving thiourea and pyridine derivatives, a theoretical framework for such an analysis can be outlined.

A comprehensive energetic analysis would typically involve the use of computational methods such as molecular docking and molecular dynamics (MD) simulations, followed by binding free energy calculations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations would dissect the total binding energy into its constituent components.

For this compound, the thiourea moiety is expected to be a significant contributor to binding through its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the sulfur atom). The pyridine ring, with its nitrogen atom, can also participate in hydrogen bonding. The fluorine atom on the pyridine ring introduces a region of electronegativity, potentially leading to specific electrostatic or halogen bonding interactions with the receptor.

While specific energetic data from dedicated studies on this compound is not yet available in peer-reviewed literature, a hypothetical breakdown of its interaction energies with a target protein could be represented as follows. This table is illustrative and intended to demonstrate the type of data that would be generated from a computational study.

Table 1: Hypothetical Energetic Contribution of this compound in a Receptor Binding Pocket

Interaction TypeContributing MoietyHypothetical Energy Contribution (kcal/mol)
Hydrogen BondingThiourea N-H-3.5 to -5.0
Pyridine Nitrogen-2.0 to -3.5
Thiourea Sulfur (as acceptor)-1.0 to -2.5
Electrostatic InteractionsFluorine atom-1.5 to -3.0
Pyridine RingVariable
Van der Waals ForcesEntire Molecule-10.0 to -15.0
Hydrophobic InteractionsPyridine Ring-2.0 to -4.0
Total Estimated Binding Energy -20.0 to -33.0

It is important to emphasize that the values presented in Table 1 are hypothetical and serve to illustrate the expected contributions of different interactions. The actual energetic profile would be highly dependent on the specific topology and amino acid composition of the receptor's binding site. Future computational studies are necessary to provide accurate and detailed energetic analyses of the molecular recognition of this compound.

Mechanistic Investigations of Biological Activities of 6 Fluoropyridin 3 Yl Thiourea and Its Analogues

Enzyme Inhibition Studies

Thiourea (B124793) derivatives, including (6-fluoropyridin-3-yl)thiourea, have been identified as potent inhibitors of various enzymes, playing a crucial role in several pathological conditions. Their ability to interact with enzyme active sites, often through hydrogen bonding and other non-covalent interactions, forms the basis of their inhibitory potential.

Cholinesterase Enzyme Inhibition Mechanisms

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease.

Thiourea derivatives have demonstrated significant inhibitory activity against both AChE and BChE. nih.gov The mechanism of inhibition is often of a mixed type, suggesting that the compounds can bind to both the active site and peripheral anionic site of the enzyme. researchgate.net The presence of a fluorine atom, as in this compound, can enhance the inhibitory activity. This is attributed to the electron-withdrawing nature of fluorine, which can influence the binding affinity of the molecule to the enzyme's active site. Molecular docking studies have further elucidated these interactions, showing how the thiourea moiety and the fluoropyridinyl group fit into the active site gorge of the cholinesterase enzymes. nih.govresearchgate.net

Specifically, the sulfur and nitrogen atoms of the thiourea group can form hydrogen bonds with key amino acid residues in the active site, while the aromatic pyridine (B92270) ring can engage in π-π stacking interactions. The fluorine atom can also participate in halogen bonding, further stabilizing the enzyme-inhibitor complex.

Transglutaminase 2 (TGase 2) Inhibition Mechanisms

Transglutaminase 2 (TGase 2) is a multifunctional enzyme implicated in a variety of cellular processes, including extracellular matrix stabilization, cell adhesion, and signal transduction. nih.govnih.gov Its overactivity has been linked to various diseases, including fibrosis and celiac disease. nih.govnih.gov

The inhibition of TGase 2 by certain small molecules involves targeting the active site cysteine residue. nih.gov While direct studies on this compound are limited, the general mechanism for thiourea-based inhibitors can be inferred. These inhibitors can act as competitive or non-competitive inhibitors. Irreversible inhibitors of TGase 2 often form a stable thioether bond with the active site thiol group. nih.gov The electrophilic nature of the thiourea carbon atom can make it susceptible to nucleophilic attack by the cysteine residue in the TGase 2 active site, leading to the formation of a covalent adduct and subsequent inactivation of the enzyme.

Other Relevant Enzyme Targets and Inhibition Kinetics

Beyond cholinesterases and TGase 2, thiourea derivatives have been investigated as inhibitors of other enzymes. For instance, some thiourea-containing compounds have shown inhibitory activity against sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes. nih.gov The inhibition mechanism is believed to be mechanism-based, where the thiourea moiety mimics the natural substrate. nih.gov

The inhibition kinetics of these interactions are crucial for understanding the potency and mechanism of action. For many thiourea derivatives, the inhibition is time-dependent and can be either reversible or irreversible. The determination of kinetic parameters such as the inhibition constant (Ki) and the inactivation rate constant (kinact) provides valuable insights into the inhibitor's efficacy and its potential as a therapeutic agent.

Antimicrobial Research Pathways

The antimicrobial properties of this compound and its analogues are a significant area of research, with studies demonstrating their effectiveness against a range of bacterial and fungal pathogens.

Antibacterial Activity and Bacterial Strain Specificity

Thiourea derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov The inclusion of a fluorine atom in the structure, as seen in this compound, can enhance lipophilicity, which may facilitate the penetration of the bacterial cell wall and membrane. mdpi.com

The antibacterial mechanism of thiourea derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes. One proposed mechanism is the inhibition of bacterial enzymes that are crucial for survival. Another potential pathway is the interference with the bacterial cell wall synthesis or integrity.

Research has shown that the antibacterial activity of these compounds can be specific to certain bacterial strains. For example, some derivatives exhibit potent activity against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), while showing less activity against Gram-negative bacteria like Escherichia coli. nih.govnih.govmdpi.com This specificity is likely due to differences in the cell wall composition and the presence of specific targets in different bacterial species.

Table 1: Antibacterial Activity of this compound Analogues

Compound/Analogue Bacterial Strain Minimum Inhibitory Concentration (MIC)
3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives Gram-positive bacteria 2-32 µg/mL. nih.gov
1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas S. aureus ATCC 25923 Growth inhibition zone observed. mdpi.com
Thiourea derivatives of 3-amino-1H-1,2,4-triazole S. aureus, S. epidermidis 4-32 µg/mL. nih.gov
Thiourea derivatives of 3-amino-1H-1,2,4-triazole Methicillin-resistant S. aureus 4-64 µg/mL. nih.gov

Antifungal Activity and Fungal Strain Susceptibility

In addition to their antibacterial properties, thiourea derivatives, including those with a fluoropyridine moiety, have demonstrated significant antifungal activity. mdpi.comnih.gov The presence of fluorine can increase the compound's ability to penetrate the fungal cell wall and membrane, leading to enhanced antifungal effects. mdpi.com

The proposed mechanisms of antifungal action are varied and may involve the inhibition of key fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Disruption of the cell membrane integrity is another potential mechanism, leading to leakage of cellular contents and ultimately, fungal cell death.

The susceptibility of different fungal strains to these compounds can vary. For instance, studies have shown that certain thiourea derivatives are effective against pathogenic yeasts like Candida auris, a multidrug-resistant fungus of significant clinical concern. nih.govmdpi.com Other research has demonstrated activity against various other fungal species. researchgate.net

Table 2: Antifungal Activity of this compound Analogues

Compound/Analogue Fungal Strain Activity
1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas General Better antifungal than antibacterial activity. mdpi.com
Thiourea derivatives of 2-thiophenecarboxylic acid Candida auris Notable inhibitory effect on biofilm growth and microbial adherence. nih.govmdpi.com
Thiourea and urea (B33335) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Various fungi Good antifungal activity. researchgate.net

Antitubercular Activity against Mycobacterium tuberculosis

The thiourea scaffold is a recognized pharmacophore in the development of antitubercular agents. mdpi.com While direct experimental data on the activity of this compound against Mycobacterium tuberculosis is not extensively documented in the reviewed literature, the activity of its structural analogues provides valuable insights. For instance, thiourea derivatives incorporating a 1,3-thiazole ring have been synthesized and evaluated for their in vitro tuberculostatic activity against the H37Rv strain of M. tuberculosis, as well as against clinical isolates. nih.gov

Furthermore, N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea has demonstrated activity against the H37Rv strain. mdpi.com The presence of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target enzymes. mdpi.com The combination of the thiourea moiety, known for its antitubercular potential, and a fluorinated pyridine ring suggests that this compound is a candidate for further investigation in this therapeutic area.

Proposed Mechanisms of Action in Microbial Systems

The antimicrobial mechanisms of thiourea derivatives are multifaceted and appear to be dependent on the specific microbial species. For methicillin-resistant Staphylococcus aureus (MRSA), certain thiourea derivatives have been shown to exert their antibacterial effect by disrupting the homeostasis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH). nih.gov Another proposed mechanism, particularly against Gram-positive bacteria, is the inhibition of enzymes crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. fip.org The disruption of peptidoglycan synthesis can lead to cell deformation and ultimately inhibit bacterial growth and replication. fip.org

In the context of Mycobacterium tuberculosis, while the precise target of many thiourea derivatives is still under investigation, it is known that other heterocyclic compounds, such as fluoroquinolones, inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov Given the structural features of this compound, it is plausible that its antimicrobial action could involve the inhibition of key mycobacterial enzymes or the disruption of cellular metabolic pathways. The presence of the thiourea group also allows for the chelation of metal ions that may be essential for the function of microbial enzymes.

Antiproliferative and Cytostatic Research

Cell Line-Specific Antiproliferative Effects

Fluorinated thiourea derivatives have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. The presence of electron-withdrawing groups, such as fluorine, on the aromatic rings of thiourea compounds often correlates with enhanced anticancer activity. nih.gov Research on analogues of this compound has revealed potent activity against various cancer types.

For example, a fluorinated pyridine derivative, compound 4a, was identified as the most active against the HepG2 liver cancer cell line, with an IC50 value of 4.8 µg/mL. nih.gov In another study, a series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives exhibited high cytotoxicity against human colon cancer cell lines (SW480 and SW620), prostate cancer cells (PC3), and leukemia cells (K-562), with IC50 values often below 10 µM. nih.gov Specifically, compounds with 3,4-dichloro and 4-CF3-phenyl substituents showed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov

The table below summarizes the cytotoxic activity of several thiourea derivatives, highlighting their cell line-specific effects.

CompoundCell LineActivity (IC₅₀ in µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5 biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (chronic myelogenous leukemia)6.3 biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (primary colon cancer)9.0 biointerfaceresearch.com
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (lung cancer)0.2 biointerfaceresearch.com
Pyrimidinyl acyl thiourea derivative (53h)Saos-2 (osteosarcoma)1.3 biointerfaceresearch.com
Pyrimidinyl acyl thiourea derivative (53h)MCF-7 (breast cancer)5.2 biointerfaceresearch.com
1-aryl-3-(pyridin-2-yl) thiourea derivative (20)SkBR3 (breast cancer)0.7 biointerfaceresearch.com
1-aryl-3-(pyridin-2-yl) thiourea derivative (20)MCF-7 (breast cancer)1.3 biointerfaceresearch.com
Fluorinated pyridine derivative (4a)HepG2 (liver cancer)4.8 µg/mL nih.gov

Investigation of Cellular Targets and Pathways (e.g., DNA interaction, enzyme modulation)

The antiproliferative activity of thiourea derivatives is attributed to their interaction with various cellular targets and the modulation of key signaling pathways. A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. nih.gov Thiourea compounds have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com

Furthermore, some thiourea derivatives act as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of many oncoproteins. biointerfaceresearch.com The inhibition of Hsp90 leads to the degradation of its client proteins, thereby inducing cancer cell death. biointerfaceresearch.com

Induction of apoptosis is another significant mechanism of action. Studies on fluorinated thiourea derivatives have shown that these compounds can induce late-stage apoptosis in cancer cells. nih.gov For instance, a dichlorophenyl derivative and a fluorinated thiourea derivative induced late apoptosis in 95% and 97% of SW480 colon cancer cells, respectively. nih.gov This pro-apoptotic activity is often mediated through the activation of caspase cascades. The ability of thiourea derivatives to interact with biological targets is facilitated by the nitrogen atoms acting as hydrogen-bond donors and the sulfur atom providing a complementary binding site. biointerfaceresearch.com

Antioxidant Activity Assessment and Radical Scavenging Mechanisms

Thiourea derivatives are recognized for their antioxidant properties and their ability to scavenge free radicals. hueuni.edu.vnresearchgate.net The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging assays. hueuni.edu.vn

A study on 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), a close analogue of this compound, reported IC50 values of 1.3 x 10⁻³ M and 1.1 x 10⁻³ M in DPPH• and ABTS•+ assays, respectively. hueuni.edu.vn Research on phenethyl-5-bromopyridyl thiourea compounds also demonstrated their ability to inhibit the oxidation of ABTS, with EC50 values around 75-79 µM. nih.gov

The primary mechanism for the radical scavenging activity of thiourea derivatives is believed to be hydrogen atom transfer (HAT). hueuni.edu.vnhueuni.edu.vn In this mechanism, the N-H group of the thiourea moiety donates a hydrogen atom to the free radical, thereby neutralizing it. hueuni.edu.vn Computational studies have shown that the HAT mechanism is kinetically favored over the single electron transfer (SET) mechanism. hueuni.edu.vn The sulfhydryl group in the thiol tautomeric form of thiourea is also considered a key center for antioxidant activity. nih.gov

Coordination Chemistry in Biological Contexts

The thiourea scaffold, with its sulfur and two nitrogen atoms, possesses multiple donor sites, making it a versatile ligand in coordination chemistry. mdpi.comnih.gov Thiourea derivatives can coordinate with a variety of metal ions to form stable metal complexes. mdpi.com This coordination can occur in a monodentate fashion through the sulfur atom or in a bidentate manner involving both sulfur and nitrogen atoms. mdpi.com

The formation of metal complexes with thiourea derivatives can significantly enhance their biological activity. For example, ruthenium(II) complexes with benzoylthiourea (B1224501) ligands have shown potent anticancer activity. nih.gov The enhanced cytotoxicity of these complexes is often attributed to their increased stability under physiological conditions compared to the free ligands. nih.gov The coordination of the thiourea derivative to a metal center can facilitate its transport into cells and its interaction with biological targets. The diverse coordination modes of thiourea derivatives allow for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which can lead to improved therapeutic efficacy and selectivity. nih.gov

Chelation with Biologically Relevant Metal Ions

Thiourea derivatives are well-recognized for their ability to form stable complexes with a wide range of metal ions. This chelating capability is primarily due to the presence of sulfur and nitrogen atoms, which can act as donor centers. mdpi.comnih.gov The coordination can occur in several modes: as a neutral monodentate ligand through the sulfur atom, as an anionic monodentate ligand, or as a bidentate ligand involving both sulfur and nitrogen atoms. mdpi.com The formation of these metal complexes is a critical aspect of their biological potential.

The general structure of thiourea allows for diverse substitutions, which in turn influences the chelation properties and the stability of the resulting metal complexes. For instance, the introduction of a fluorinated pyridinyl group, as in this compound, is expected to modulate the electronic properties of the thiourea backbone. The electronegativity of the fluorine atom and the aromaticity of the pyridine ring can affect the electron density on the sulfur and nitrogen atoms, thereby influencing the strength and nature of the coordination bond with metal ions. nih.gov

Studies on analogous compounds, such as those with phosphine (B1218219) groups or other heterocyclic rings, demonstrate that thiourea derivatives can form stable complexes with coinage metals like gold (Au) and silver (Ag), as well as with platinum group metals. nih.govresearchgate.net For example, thiourea ligands bearing a phosphine group have been shown to coordinate with Au(I) and Ag(I) ions. nih.gov The geometry of these complexes can vary, with some forming linear structures and others adopting chelated forms. nih.gov The specific nature of the substituents on the thiourea framework plays a crucial role in determining the coordination mode and the resulting complex's stability and geometry. mdpi.comnih.gov

Impact of Metal Complexation on Biological Activity

A recurring theme in the study of thiourea derivatives is the significant enhancement of their biological activity upon complexation with metal ions. nih.gov While the thiourea ligands themselves may exhibit moderate or no significant biological effects, their metal complexes often demonstrate potent cytotoxic, anticancer, and antimicrobial properties. nih.govias.ac.in

The coordination of a metal ion to a thiourea ligand can trigger a synergistic effect, leading to a substantial improvement in biological efficacy. nih.gov For example, research on thiourea-metal complexes has shown that gold and silver complexes of certain thiourea ligands are considerably more active against various cancer cell lines than the ligands alone. nih.gov In some cases, gold complexes have been found to be more cytotoxic than their silver counterparts. nih.gov

The mechanism behind this enhanced activity is often attributed to the metal ion itself, with the thiourea ligand acting as a carrier to deliver the metal to biological targets within cells. nih.gov The lipophilicity of the thiourea derivative can facilitate cell membrane transport, allowing the metal complex to reach its site of action. nih.gov The presence of a fluorine atom, as in this compound, is a well-known strategy in medicinal chemistry to improve metabolic stability, bioavailability, and protein-ligand interactions, which could further enhance the biological activity of the corresponding metal complexes. nih.gov

Studies on thiourea derivatives with other heterocyclic moieties, such as benzothiazole, have also demonstrated that metal complexation can lead to potent biological activity, including antitumor effects. nih.gov The nature of the metal, the ancillary ligands, and the specific substituents on the thiourea all play a role in modulating the biological activity of the final complex. nih.gov For instance, in some gold complexes, the substitution of a chloride ligand with a thiosugar drastically enhanced the anticancer activity. nih.gov

Structure Activity Relationship Sar Studies of 6 Fluoropyridin 3 Yl Thiourea Derivatives

Influence of the Fluoropyridyl Moiety on Biological Potency and Selectivity

The 6-fluoropyridin-3-yl fragment is a key pharmacophore that significantly modulates the biological properties of the entire molecule. The presence and position of the fluorine atom and the pyridine (B92270) nitrogen atom are critical determinants of binding affinity and selectivity for various biological targets.

The fluorine atom, being highly electronegative, alters the electronic distribution across the pyridine ring. This modification can enhance binding interactions with target proteins through mechanisms such as hydrogen bonding or dipole-dipole interactions. Furthermore, fluorine substitution can improve metabolic stability and membrane permeability, which are desirable pharmacokinetic properties. Studies on related fluorinated thiourea (B124793) derivatives have demonstrated their potential as potent inhibitors of enzymes like influenza virus neuraminidase and as antimicrobial agents. nih.gov For instance, a fluorinated pyridine derivative (compound 4a in a relevant study) showed the highest antimicrobial activity among a series of synthesized compounds, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL. nih.gov

The position of the thiourea linkage at the 3-position of the 6-fluoropyridine ring is also structurally significant. This specific arrangement orients the substituent groups in a defined spatial conformation, which is essential for fitting into the active site of a target enzyme or receptor. In analogous urea (B33335) derivatives, the substitution pattern on the pyridine ring was found to be directly related to antiproliferative activity, indicating that the geometry of the fluoropyridyl moiety is a key factor for biological function. nih.gov

Compound Moiety Observed Effect Potential Implication for (6-fluoropyridin-3-yl)thiourea
Fluorinated PyridineEnhanced antimicrobial and anticancer activity. nih.govThe 6-fluoro group likely increases potency and may confer target selectivity.
Methoxy (B1213986) Group on Pyridine RingIn related urea compounds, a methoxy group on the pyridine ring enhanced antiproliferative activity. nih.govThis suggests that further substitution on the fluoropyridyl ring could modulate activity.
Indole-Chalcone with Fluorine(E)-3-(6-fluoro-1H-indol-3-yl) derivatives showed high sensitivity against resistant cancer cells. nih.govThe presence of a fluorine atom on a heterocyclic ring is a validated strategy for overcoming drug resistance.

Effect of Substituents on the Thiourea Core on Biological Activity Profiles

While the fluoropyridyl moiety often serves as the anchor, modifications to the other nitrogen atom of the thiourea core (the N' position) are critical for tuning the biological activity profile. The nature of the substituent at this position can dramatically influence potency, selectivity, and even the mechanism of action.

Research on various thiourea derivatives has shown that attaching different aromatic or aliphatic groups to the N' position leads to a wide range of biological effects, including anticancer, antibacterial, and antifungal activities. mdpi.combiointerfaceresearch.com The electronic properties of these substituents play a major role. The incorporation of electron-withdrawing groups, such as chloro or trifluoromethyl groups, on an N'-aryl ring has been shown to enhance antimicrobial activity, likely by improving interactions with biological targets. researchgate.netresearchgate.net

Conversely, the size and lipophilicity of the substituent are also determining factors. In some series of benzothiazole-based thiourea analogs, compounds with more lipophilic substituents, like methyl and chloro groups, were found to be more active. nih.gov This suggests that hydrophobic interactions are key to the binding of these molecules. The introduction of a bulky benzoyl group at the N' position of certain thiourea derivatives markedly increased cytotoxicity against several cancer cell lines, underscoring the importance of substituent size. biointerfaceresearch.com

N'-Substituent on Thiourea Core Target/Assay Result (IC50 / Activity) Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 Lung Cancer CellsIC50 = 0.2 µM biointerfaceresearch.com
1-aryl-3-(pyridin-2-yl)thiourea (Compound 20)MCF-7 Breast Cancer CellsIC50 = 1.3 µM biointerfaceresearch.com
N-(5-substituted-BT-2-yl)-N′-(phenyl)thioureasAntibacterialActive at 100-200 µg/mL nih.gov
Thiourea with p-chloro-phenyl groupAntitubercularMIC = 1 µg/mL mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For thiourea derivatives, QSAR studies provide valuable insights into the physicochemical properties that govern their efficacy, guiding the design of new analogs with improved potency. researchgate.netnih.gov

Such models can quantify the contribution of different molecular descriptors, such as:

Electronic Properties: The energy of the highest occupied molecular orbital (E-HOMO) and lowest unoccupied molecular orbital (E-LUMO) can correlate with cytotoxicity. researchgate.net

Hydrophobicity: Parameters like logP are often used to model how well a compound can cross biological membranes to reach its target. researchgate.net

Steric Factors: The size and shape of substituents influence how well the molecule fits into a receptor's binding pocket.

These computational models serve as a predictive tool, allowing researchers to estimate the biological activity of hypothetical structures before undertaking their synthesis, thereby saving time and resources. researchgate.net

QSAR Model/Study Key Finding Implication for Design
3D-QSAR of pyrazoline thioureas nih.govThiourea backbone preferred for HER-2 inhibition; specific electrostatic fields are crucial.The thiourea linker is essential; modifying the electronic properties of substituents is a key strategy.
QSAR on pyridylalkylamine thioureas researchgate.netHigh ionization potential correlated with cytotoxicity against certain cancer cell lines.Designing compounds with specific electronic characteristics can enhance anticancer activity.
General QSAR on thioureas researchgate.netHydrophobic and hydrophilic properties, along with specific functional groups, determine the potential effect.A balance of lipophilicity and polarity must be achieved for optimal activity.

Rational Design Principles for Enhanced Bioactivity

The rational design of new this compound derivatives with enhanced bioactivity is an integrative process that relies on the principles derived from SAR and QSAR studies. nih.gov The goal is to strategically modify the lead compound to optimize its interactions with the biological target while maintaining favorable drug-like properties.

Key design principles include:

Preservation and Optimization of the Core Scaffold: The this compound core should be considered an essential structural element. The fluorine atom and the thiourea linker provide critical hydrogen bonding and electronic features that are likely fundamental to the compound's activity. nih.govnih.gov

Strategic Substitution at the N' Position: The substituent on the second nitrogen of the thiourea is a primary point for modification. Based on SAR data, introducing aromatic or heteroaromatic rings with specific electronic features (e.g., electron-withdrawing groups like halogens or CF3) can enhance potency. mdpi.comresearchgate.net The use of heterocyclic moieties like thiazole (B1198619) can also introduce additional interaction points. mdpi.com

Exploiting Hydrophobic Pockets: The addition of lipophilic groups can enhance binding affinity by interacting with hydrophobic pockets in the target protein. nih.govmdpi.com This must be balanced, as excessive lipophilicity can negatively impact solubility and other pharmacokinetic properties.

Guidance from Computational Models: QSAR models can be used to pre-screen virtual libraries of derivatives. nih.gov By calculating the predicted activity of newly designed compounds, researchers can prioritize the synthesis of candidates with the highest probability of success. Molecular docking studies can further refine these designs by visualizing the binding pose of the molecule in the active site of the target protein, ensuring that modifications lead to improved interactions. nih.govbenthamscience.com

Future Research Directions and Translational Perspectives for 6 Fluoropyridin 3 Yl Thiourea Research

Development of Advanced Synthetic Methodologies

The synthesis of (6-fluoropyridin-3-yl)thiourea and its analogs is foundational to any research and development effort. While traditional methods, such as the reaction of an amine with an isothiocyanate, are reliable, future work should focus on adopting more advanced, efficient, and sustainable synthetic protocols. nih.gov

Key areas for development include:

Green Chemistry Approaches: The environmental impact of chemical synthesis is of growing concern. Future methodologies should prioritize green chemistry principles. This includes exploring solvent-free reactions, such as mechanochemical synthesis (ball-milling), which can lead to near-quantitative yields with simplified, water-based workups. rsc.orgresearchgate.net Another avenue is the use of deep eutectic solvents (DES), which can act as both a recyclable green catalyst and reaction medium, avoiding toxic organic solvents. rsc.orgresearchgate.net

Catalytic Innovations: The development of novel catalytic systems can significantly improve reaction efficiency. Thiourea-based organocatalysis, where thiourea (B124793) derivatives act as hydrogen-bond donors to activate substrates, represents a powerful tool for various organic transformations under mild, metal-free conditions. libretexts.orgwikipedia.orgacs.org Research into bifunctional thiourea catalysts that can perform both general base catalysis and hydrogen-bonding could streamline multi-step syntheses. libretexts.org

Efficient Precursor Synthesis: The availability of the fluorinated pyridine (B92270) precursor is critical. Recent advancements in the site-selective fluorination and difluoromethylation of pyridine rings offer powerful tools for creating a diverse library of starting materials. uni-muenster.dechemeurope.com Methods that allow for late-stage fluorination of complex molecules are particularly valuable, as they enable the rapid generation of analogs for structure-activity relationship (SAR) studies. chemeurope.com Similarly, robust methods for the cis-selective hydrogenation of fluoropyridines can provide access to fluorinated piperidine (B6355638) scaffolds, expanding the chemical space for exploration. nih.govacs.org

Exploration of Novel Biological Targets and Pathways

The structural motifs within this compound suggest a broad range of potential pharmacological activities. Thiourea derivatives are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties, while pyridine moieties are common in a vast array of bioactive compounds. researchgate.netresearchgate.net Future research should therefore involve systematic screening against various biological targets to uncover novel therapeutic applications.

Potential therapeutic areas and targets to investigate include:

Therapeutic Area Potential Biological Target(s) Rationale / Supporting Evidence
Oncology Sirtuin-1 (SIRT1), Cyclin-Dependent Kinases (e.g., CDK9), Phosphodiesterases (PDEs), VEGFR-2Thiourea derivatives have been designed as SIRT1 inhibitors for cancer therapy. ui.ac.idpensoft.net Pyridine and pyrimidine (B1678525) derivatives are known to be potent CDK9 inhibitors, and other novel pyridine compounds show anticancer activity by inhibiting PDEs. ijfmr.comnih.gov Thiourea hybrids have also been developed as VEGFR-2 inhibitors.
Infectious Diseases Mycobacterium tuberculosis enzymes (e.g., InhA), Viral Proteases, Reverse TranscriptaseThioureas are promising candidates for anti-tuberculosis drug discovery, with known targets in cell wall biosynthesis. nih.gov Pyridine derivatives have shown inhibitory potential against key enzymes in viruses like HIV and SARS-CoV-2. nih.gov
Metabolic Disorders α-GlucosidaseCertain thiourea derivatives have demonstrated inhibitory activity against α-glucosidase, suggesting a potential role in managing diabetes.
Inflammatory Diseases Pro-inflammatory cytokine pathwaysPyridine-containing compounds have been identified as potent inhibitors of nitric oxide (NO) production, a key mediator in inflammation.
Neuroscience GABA-A Receptors, Dopamine (B1211576) ReceptorsFluorinated imidazo[1,2-a]pyridine (B132010) derivatives have shown high affinity for GABA-A receptors, indicating potential for developing antipsychotic agents. rsc.org

A comprehensive screening approach, followed by detailed structure-activity relationship (SAR) studies, will be crucial. Investigating how the fluorine substitution on the pyridine ring influences binding affinity, selectivity, and pharmacokinetic properties will be essential for optimizing lead compounds. rsc.orgmdpi.com

Integration of Multi-Omics Approaches in Mechanistic Studies

To move beyond simply identifying biological activity, a deep understanding of the mechanism of action (MOA) is required. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidate how this compound affects biological systems at a molecular level. mdpi.comufz.denih.gov

Future research strategies should incorporate:

Chemical Proteomics for Target Deconvolution: To identify the direct binding partners of this compound within the cell, chemical proteomics is an indispensable tool. mdpi.com This can be achieved through either activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP), where the compound is used as a "bait" to fish for its protein targets in cell lysates. frontiersin.orgnih.gov Coupling these affinity-based methods with quantitative mass spectrometry can help distinguish specific targets from non-specific binders. researchgate.net

Systems-Level Profiling: By analyzing changes across the transcriptome, proteome, and metabolome in cells treated with the compound, researchers can build a comprehensive picture of the affected pathways. mdpi.comnih.gov This systems-level view can reveal the downstream consequences of target engagement, identify potential off-target effects, and help formulate hypotheses about the compound's MOA. ufz.deresearchgate.net

Biomarker Discovery: Multi-omics data can facilitate the discovery of biomarkers that indicate a response to the compound. nih.gov These biomarkers could be crucial for future clinical development, allowing for patient stratification and monitoring of therapeutic efficacy.

Innovations in Computational Drug Design and Virtual Screening

Computational methods are essential for accelerating the drug discovery process, reducing costs, and refining the design of new chemical entities. For this compound, a robust computational strategy should be implemented from the early stages of research.

Key computational approaches and their applications are summarized below:

Computational Technique Application in this compound Research
Virtual Screening (VS) To identify novel biological targets by screening the compound against libraries of protein structures. Conversely, to discover new hit compounds by screening virtual libraries of thiourea/pyridine analogs against a known target. ui.ac.idijfmr.comnih.gov
Molecular Docking To predict the binding mode and affinity of this compound and its analogs to specific protein targets. This helps rationalize SAR and guide the design of more potent derivatives. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) To build mathematical models that correlate chemical structure with biological activity. These models can predict the activity of newly designed compounds before synthesis.
In Silico ADMET Prediction To forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. This early assessment of drug-likeness helps prioritize compounds with favorable pharmacokinetic and safety profiles, reducing late-stage failures. pensoft.netyoutube.comnih.govscienceopen.com
Molecular Dynamics (MD) Simulations To study the dynamic stability of the ligand-protein complex over time, providing deeper insight into the binding interactions and the conformational changes that may occur. researchgate.netnih.gov

By creating virtual libraries based on the this compound scaffold and employing these computational tools, researchers can efficiently explore vast chemical space, prioritize the synthesis of the most promising candidates, and accelerate the journey from hit to lead. ui.ac.id

Q & A

Q. What are the common synthetic routes for (6-fluoropyridin-3-yl)thiourea derivatives, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution of chlorinated pyridine precursors with thiourea. For example, 6-chloropyridazine-3-thiol analogs are synthesized by reacting 3,6-dichloropyridazine with thiourea under reflux in ethanol . Optimizing conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical to avoid side reactions. Purification via column chromatography or recrystallization ensures product integrity. Researchers should monitor reaction progress using TLC or HPLC and validate purity via melting point analysis or NMR spectroscopy.

Q. How is the molecular structure of this compound confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD studies of related thiourea derivatives (e.g., 6-hydroxy-4-(pyridin-3-yl) analogs) provide bond-length and angle data with mean (C–C) = 0.002 Å precision . Complementary techniques include:

  • FTIR : Confirms thiourea (-NH-CS-NH-) stretches (3200–3400 cm⁻¹ for N-H, 1250–1350 cm⁻¹ for C=S).
  • NMR : ¹H/¹³C spectra identify aromatic protons (δ 7.0–8.5 ppm) and fluoropyridine substituents (¹⁹F NMR δ −110 to −120 ppm) .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -Cl) enhance bioactivity by increasing electrophilicity. For instance:

  • Anticancer Activity : Fluorine at the pyridine C6 position improves cellular uptake and interaction with apoptosis pathways (e.g., Bcl-2 inhibition) .
  • Antioxidant Potential : Methoxy or methyl groups on adjacent aromatic rings enhance radical scavenging in DPPH/ABTS assays by stabilizing thiyl radicals .
    Data tables comparing IC₅₀ values against substituent patterns are essential for SAR analysis .

Q. What methodologies resolve contradictions in biological activity data for thiourea derivatives?

Contradictions often arise from assay variability or compound stability. To address this:

  • Dose-Response Curves : Use multiple concentrations (e.g., 0.1–100 μM) to confirm activity trends.
  • Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .
  • Cross-Validation : Compare results across orthogonal assays (e.g., MTT for cytotoxicity vs. flow cytometry for apoptosis) .

Q. How can computational modeling guide the design of this compound derivatives for CNS applications?

Molecular docking (e.g., AutoDock Vina) predicts binding to CNS targets like acetylcholinesterase or serotonin receptors. Key steps:

  • Target Selection : Prioritize proteins with fluoropyridine-binding pockets (e.g., tau protein in Alzheimer’s disease) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via thiourea -NH groups).
  • ADMET Prediction : Use SwissADME to optimize logP (ideally 2–3) and blood-brain barrier penetration .

Methodological Challenges

Q. What are the limitations of using thiourea derivatives in high-throughput screening (HTS)?

  • Solubility Issues : Thioureas often require DMSO for solubilization, which can interfere with assay readouts.
  • Redox Sensitivity : The C=S group may react with assay reagents (e.g., MTT), necessitating controlled conditions .
  • Crystallization Difficulty : Fluorinated derivatives may resist crystallization, complicating SC-XRD validation .

Q. How can researchers mitigate the potential carcinogenicity risks of thiourea derivatives?

While thiourea itself showed carcinogenicity in early animal studies , derivatives with modified substituents (e.g., fluoropyridines) exhibit reduced toxicity. Preclinical steps include:

  • Ames Test : Screen for mutagenicity in bacterial strains.
  • In Vivo Toxicity Studies : Monitor organ histopathology in rodent models at sub-therapeutic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.